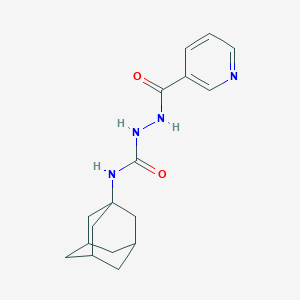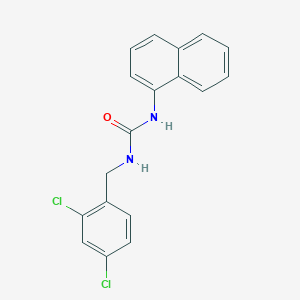
N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the adamantyl derivative, followed by the introduction of the pyridinylcarbonyl group through a series of condensation reactions. The final step involves the formation of the hydrazinecarboxamide linkage under controlled conditions, such as specific temperature and pH levels, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve consistent quality and high throughput.
化学反应分析
Types of Reactions
N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce reduced derivatives with altered functional groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find use in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism by which N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and identify the key targets involved.
相似化合物的比较
Similar Compounds
Similar compounds to N-(1-ADAMANTYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOXAMIDE include other adamantyl derivatives and pyridinylcarbonyl-containing molecules. Examples include:
- N-(1-adamantyl)-2-(2-pyridinylcarbonyl)hydrazinecarboxamide
- N-(1-adamantyl)-2-(4-pyridinylcarbonyl)hydrazinecarboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C17H22N4O2 |
|---|---|
分子量 |
314.4g/mol |
IUPAC 名称 |
1-(1-adamantyl)-3-(pyridine-3-carbonylamino)urea |
InChI |
InChI=1S/C17H22N4O2/c22-15(14-2-1-3-18-10-14)20-21-16(23)19-17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,10-13H,4-9H2,(H,20,22)(H2,19,21,23) |
InChI 键 |
OENLOCSSWXRMCL-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NNC(=O)C4=CN=CC=C4 |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NNC(=O)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'~1~-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4-METHYL-1-BENZENESULFONOHYDRAZIDE](/img/structure/B445620.png)



![N-butyl-2-{[2-(4-methoxyphenyl)quinolin-4-yl]carbonyl}hydrazinecarboxamide](/img/structure/B445628.png)
![4-[5-(4-BROMOPHENYL)-2-FURYL]-2-METHYL-N-(4-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B445629.png)
![N-{4-[(1Z)-1-{2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl}cyclobutanecarboxamide](/img/structure/B445631.png)
![2-METHOXYETHYL 2-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B445632.png)
![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thiophenecarbohydrazide](/img/structure/B445633.png)
![5-BROMO-N~2~-[4-(1-{(E)-2-[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE](/img/structure/B445634.png)

![propyl 2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B445636.png)
![Ethyl 4-(4-chlorophenyl)-2-{[(3,4-dichloroanilino)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B445640.png)
![2-methyl-N-(5-methylpyridin-2-yl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B445643.png)
